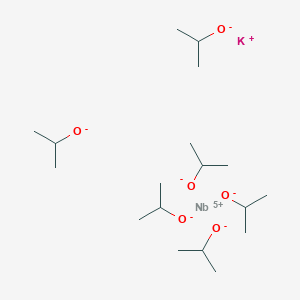

Niobium potassium isopropoxide

Description

Significance of Organometallic Precursors in Inorganic Synthesis

Organometallic compounds, which contain a direct bond between a metal and a carbon atom, and metal-organic compounds, such as metal alkoxides, are indispensable tools in modern inorganic synthesis. researchgate.netsci-hub.st They serve as versatile building blocks for the creation of complex inorganic structures and materials. scielo.br Their significance lies in their ability to be converted into inorganic materials, such as metal oxides, through processes like hydrolysis and thermal decomposition. unm.edu This "bottom-up" approach allows for a high degree of control over the purity, homogeneity, and microstructure of the final material, which is often difficult to achieve through traditional solid-state reaction methods. wikipedia.org

The organic ligands in these precursors, such as the isopropoxide groups in niobium potassium isopropoxide, render the metal centers soluble in organic solvents. This solubility is a key advantage, as it allows for the mixing of different metal precursors at a molecular level in solution. This molecular-level mixing is crucial for the synthesis of multi-metal oxides with uniform composition and properties. The volatility of many organometallic precursors also makes them ideal candidates for chemical vapor deposition (CVD) techniques, where they are transported in the gas phase to a substrate to form thin films. wikipedia.org

Overview of Niobium Alkoxides in High-Technology Materials Fabrication

Niobium alkoxides, with the general formula Nb(OR)5, are a prominent class of organometallic precursors used in the fabrication of high-technology materials. acs.org Their primary application is as a soluble and reactive source of niobium for the synthesis of niobium-based oxides, such as niobium pentoxide (Nb2O5). scielo.brceramics-silikaty.cz These oxides exhibit a range of interesting properties, including high dielectric constants, which makes them valuable in the electronics industry for applications such as in dynamic random-access memories (DRAMs) and capacitors. universitywafer.com

The sol-gel process is a widely used technique that leverages niobium alkoxides to produce niobium-containing materials. scielo.br In this process, the niobium alkoxide is hydrolyzed and undergoes condensation reactions to form a "sol" (a colloidal suspension of solid particles in a liquid) and then a "gel" (a solid network encapsulating the liquid phase). Subsequent heat treatment of the gel yields the desired oxide material. The properties of the final material can be finely tuned by controlling the reaction conditions, such as the pH, water-to-alkoxide ratio, and temperature. The use of niobium alkoxides in sol-gel synthesis allows for the creation of materials with high purity and tailored porosity.

Contextualizing this compound within Niobium and Alkali Metal Alkoxide Chemistry

This compound belongs to a class of compounds known as double alkoxides, which contain two different metals bridged by alkoxide ligands. The synthesis of these double alkoxides has been a subject of interest due to their potential as single-source precursors for complex oxide materials. researchgate.nettms.org The reaction of a niobium penta-alkoxide with an alkali metal alkoxide leads to the formation of these double alkoxides, with the general formula M'Nb(OR)6, where M' is an alkali metal. researchgate.net

These bimetallic compounds are often more stable and have different reactivity compared to the individual metal alkoxides. In the case of this compound, the presence of both niobium and potassium in a single molecule ensures a fixed 1:1 stoichiometry. This is particularly advantageous for the synthesis of potassium niobate (KNbO3), a well-known ferroelectric and piezoelectric material. google.comresearchgate.netnanochemres.org Using a single-source precursor like this compound can lead to better control over the phase purity and homogeneity of the final KNbO3 ceramic or thin film. The isopropoxide ligands, being relatively bulky, can also influence the hydrolysis and condensation rates, providing another level of control over the material's final structure and properties. Research has also explored the creation of heterotrimetallic alkoxides by reacting compounds like KNb(OPri)6 with other metal complexes. researchgate.netzenodo.org

| Property | Description |

| Chemical Formula | KNb(OPri)6 |

| Compound Type | Bimetallic Alkoxide (Double Alkoxide) |

| Key Application | Single-source precursor for potassium niobate (KNbO3) and other complex oxides |

| Synthesis Route | Reaction of niobium(V) isopropoxide with potassium isopropoxide |

| Advantages | Ensures stoichiometric control, soluble in organic solvents, suitable for sol-gel and MOCVD |

Properties

Molecular Formula |

C18H42KNbO6 |

|---|---|

Molecular Weight |

486.5 g/mol |

IUPAC Name |

potassium;niobium(5+);propan-2-olate |

InChI |

InChI=1S/6C3H7O.K.Nb/c6*1-3(2)4;;/h6*3H,1-2H3;;/q6*-1;+1;+5 |

InChI Key |

HYWQXRUVXGGHRG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)[O-].[K+].[Nb+5] |

Origin of Product |

United States |

Advanced Spectroscopic and Analytical Characterization of Niobium Potassium Isopropoxide and Derived Materials

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the structure of molecules. In the context of niobium potassium isopropoxide and its derivatives, NMR provides detailed information about the local chemical environment of specific nuclei, such as ¹H, ¹³C, and others like ⁹³Nb.

Proton (¹H) NMR in Isopropoxide Ligand Identification

Proton (¹H) NMR spectroscopy is instrumental in confirming the presence and nature of the isopropoxide ligands attached to the niobium center. The spectrum of an isopropoxide ligand is characterized by two main signals: a septet (or multiplet) corresponding to the methine proton (-CH) and a doublet corresponding to the methyl protons (-CH₃).

In a typical ¹H NMR spectrum of niobium isopropoxide, the chemical shifts are distinct from those of free isopropanol (B130326). For instance, the methine proton of the isopropoxide ligand typically appears as a multiplet, while the methyl protons give rise to a doublet. researchgate.net The integration of these peaks confirms the 1:6 proton ratio expected for the isopropoxide group. The specific chemical shifts can be influenced by the solvent and the coordination environment of the niobium atom.

Table 1: Typical ¹H NMR Chemical Shifts for Isopropoxide Ligands

| Proton Type | Multiplicity | Typical Chemical Shift (δ) in ppm |

|---|---|---|

| Methine (-CH) | Septet / Multiplet | ~4.0 - 4.5 |

| Methyl (-CH₃) | Doublet | ~1.2 - 1.5 |

Note: Chemical shifts are approximate and can vary based on solvent and specific molecular structure. Data is inferred from spectra of related compounds like niobium isopropoxide. researchgate.net

Carbon-13 (¹³C) NMR for Alkoxide Framework Analysis

Carbon-13 (¹³C) NMR spectroscopy provides direct information about the carbon skeleton of the isopropoxide ligands. irisotope.com A typical ¹³C NMR spectrum for a niobium isopropoxide complex would show two distinct signals corresponding to the two types of carbon atoms in the isopropoxide group: the methine carbon (-CH) and the methyl carbons (-CH₃).

The chemical shifts of these carbons are sensitive to their electronic environment. The methine carbon, being directly attached to the electronegative oxygen atom, appears at a lower field (higher ppm value) compared to the methyl carbons. irisotope.com Variable-temperature ¹³C NMR studies on related metal alkoxides, such as titanium tetraisopropoxide, have been used to investigate monomer-dimer equilibria in solution. rsc.org Similar studies on this compound could reveal information about its association state and the dynamics of the alkoxide framework. Solid-state ¹³C NMR can also be employed to characterize the structure of niobium complexes in the solid phase. nih.gov

Table 2: Typical ¹³C NMR Chemical Shifts for Isopropoxide Ligands

| Carbon Type | Typical Chemical Shift (δ) in ppm |

|---|---|

| Methine (-CH) | ~65 - 75 |

| Methyl (-CH₃) | ~25 - 30 |

Note: Chemical shifts are approximate and based on general values for alkoxides and related niobium complexes. rsc.orgnih.gov

Heteronuclear NMR Studies (e.g., ²⁷Al, ³¹P) in Related Systems

While ¹H and ¹³C NMR focus on the organic ligands, heteronuclear NMR can probe the inorganic core of niobium-containing materials. Studies on related systems provide insight into the potential applications of these techniques for characterizing this compound derivatives.

⁹³Nb NMR: Direct observation of the niobium nucleus (⁹³Nb, a quadrupolar nucleus) provides valuable information about the local symmetry and coordination environment of the metal center. researchgate.netpascal-man.comnih.gov A ⁹³Nb NMR chemical shift scale has been proposed, correlating the isotropic chemical shift to the coordination number of niobium in various oxide polyhedra. researchgate.netresearchgate.net For example, six-coordinated niobium sites typically have isotropic shifts varying from -900 to -1360 ppm. researchgate.net This technique is highly sensitive to changes in the metal's coordination sphere and can distinguish between different polymorphs or phases. nih.govnih.gov

³¹P NMR: In niobium-containing polyoxometalates (POMs), ³¹P NMR is a crucial tool for structural characterization. researchgate.net Density functional theory (DFT) has been used to accurately calculate ³¹P NMR chemical shifts in POMs where tungsten atoms are substituted with niobium, helping to elucidate the electronic and structural effects of such substitutions. nih.gov

These examples from related systems highlight the potential of heteronuclear NMR to characterize materials derived from this compound, such as mixed-metal oxides or functionalized clusters.

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy for Chemical Bonding and Functional Groups

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The resulting spectrum provides a "fingerprint" of the molecule, with specific absorption bands corresponding to different vibrational modes.

For this compound, the FTIR spectrum would be dominated by absorptions from the isopropoxide ligands and the niobium-oxygen bonds.

C-H Vibrations: Stretching vibrations of the C-H bonds in the methyl and methine groups are expected in the 2850-3000 cm⁻¹ region. msu.edu C-H bending vibrations appear at lower wavenumbers.

C-O Vibrations: The C-O stretching vibration of the isopropoxide ligand typically appears as a strong band in the 1000-1200 cm⁻¹ region. specac.com

Nb-O Vibrations: The vibrations of the niobium-oxygen bonds are found at lower frequencies. The stretching vibration of the Nb-O bond in the alkoxide is typically observed around 800 cm⁻¹. researchgate.net In derived materials like niobium oxides, characteristic bands for Nb-O-Nb bridges are found in the 600-800 cm⁻¹ range, while terminal Nb=O bonds give rise to a sharp absorption in the 900-1000 cm⁻¹ region. lehigh.eduresearchgate.netnih.govresearchgate.net

Table 3: Key FTIR Absorption Bands for Niobium Isopropoxide and Derived Oxides

| Wavenumber (cm⁻¹) | Assignment | Type of Vibration | Reference |

|---|---|---|---|

| 2850 - 3000 | C-H (in isopropoxide) | Stretching | msu.edu |

| 1000 - 1200 | C-O (in isopropoxide) | Stretching | specac.com |

| ~980 | Terminal Nb=O | Stretching | lehigh.edu |

| 880 - 935 | Nb-O-Nb | Asymmetric Stretching | lehigh.edu |

| 600 - 800 | Nb-O-Nb | Bending/Stretching | researchgate.netnih.gov |

Raman Spectroscopy for Structural Characterization

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to symmetric vibrations and bonds involving heavier atoms, making it well-suited for studying the inorganic framework of niobium compounds.

In the context of this compound and derived materials, Raman spectroscopy is used to:

Characterize Nb-O Bonds: An empirical correlation has been established that relates the Raman stretching frequencies of niobium-oxygen (Nb-O) bonds to their bond distances, allowing for detailed structural analysis. lehigh.edu

Identify Niobium Oxide Phases: Different niobium oxide structures (e.g., those with slightly distorted versus highly distorted NbO₆ octahedra) exhibit distinct Raman spectra. lehigh.eduresearchgate.net For example, highly distorted octahedral structures often show major Raman frequencies in the 850-1000 cm⁻¹ region. researchgate.net

Distinguish Surface Species: The technique is effective for probing surface oxides and can differentiate between various species like Nb₂O₅ and NbO₂. kek.jpintercorr.com.br The coincidence of IR and Raman fundamental frequencies for the Nb=O bond at approximately 980 cm⁻¹ provides strong evidence for the presence of a mono-oxo moiety in certain supported niobium oxides. lehigh.edu

The Raman spectrum of materials derived from this compound can thus provide critical information on the coordination of the niobium atoms, the nature of the Nb-O bonds, and the specific crystalline or amorphous phases present. lehigh.edulehigh.edu

Table 4: Mentioned Chemical Compounds

| Compound Name | Chemical Formula |

|---|---|

| This compound | C₁₈H₄₂KNbO₆ scbt.com |

| Isopropanol | C₃H₈O |

| Niobium isopropoxide | Nb(OCH(CH₃)₂)₅ |

| Niobium pentaethoxide | Nb(OC₂H₅)₅ |

| Titanium tetraisopropoxide | Ti(OCH(CH₃)₂)₄ |

| Niobium(V) oxide | Nb₂O₅ |

| Niobium(IV) oxide | NbO₂ |

| Potassium | K |

| Aluminum | Al |

X-ray Diffraction (XRD) and Crystallographic Investigations

X-ray diffraction is a cornerstone technique for analyzing the crystalline structure of materials. It provides fundamental information on phase composition, crystal structure, and degree of crystallinity.

Powder X-ray Diffraction (PXRD) is instrumental in identifying the crystalline phases of materials synthesized from this compound. After thermal treatment (calcination), the precursor transforms into various crystalline oxides. The resulting PXRD patterns, which are plots of X-ray intensity versus diffraction angle (2θ), serve as a fingerprint for the specific crystalline phase present.

For instance, materials derived from niobium-based precursors can form different polymorphs of niobium pentoxide (Nb₂O₅) depending on the calcination temperature. scielo.brscielo.br Common phases include the low-temperature pseudohexagonal (TT-Nb₂O₅), the orthorhombic (T-Nb₂O₅), and the high-temperature monoclinic (H-Nb₂O₅) structures. scielo.br By comparing the experimental diffraction patterns with standard data from the International Centre for Diffraction Data (ICDD), the precise phase composition can be determined. researchgate.net For example, the orthorhombic phase of T-Nb₂O₅ is confirmed by characteristic peaks at specific 2θ values corresponding to its known crystal planes, such as (001), (180), and (181). researchgate.net

PXRD is also used to assess the crystallinity of the material. Broad, poorly defined peaks in a diffraction pattern indicate an amorphous or poorly crystalline material, which is often the state of the precursor-derived material before heat treatment. researchgate.net As the calcination temperature increases, these peaks become sharper and more intense, signifying an increase in crystallinity and grain size. researchgate.netresearchgate.net The Scherrer equation can be applied to the peak broadening to estimate the average crystallite size of the nanoparticles. scielo.br

Table 1: Representative XRD Data for Niobium-Based Materials

| Compound | Crystal System | JCPDS Card No. | Key Diffraction Peaks (2θ) |

|---|---|---|---|

| Orthorhombic Nb₂O₅ | Orthorhombic | 00-030-0873 | 22.3°, 29.6°, 37.3°, 45.7° researchgate.net |

| Monoclinic NaNbO₃ | Monoclinic | 01-074-2449 | 22.58°, 29.10°, 32.42°, 46.25° researchgate.netresearchgate.net |

| Orthorhombic KNbO₃ | Orthorhombic | 32-0822 | Matches standard ICDD data researchgate.net |

While PXRD is used for bulk phase identification, single-crystal X-ray diffraction (SCXRD) provides the precise three-dimensional arrangement of atoms within a single crystal. This technique is crucial for determining the exact molecular structure, bond lengths, and bond angles of niobium-containing complexes.

For molecular precursors like this compound or related (arylimido)niobium(V) complexes, SCXRD can reveal a distorted octahedral or trigonal bipyramidal geometry around the central niobium atom. acs.org This detailed structural information is vital for understanding the precursor's reactivity and the mechanisms by which it transforms into the final material. Although obtaining a single crystal of this compound suitable for SCXRD can be challenging, the technique remains the definitive method for elucidating its molecular architecture.

Electron Microscopy and Morphological Analysis

Electron microscopy techniques are essential for visualizing the morphology, microstructure, and nanoscale features of materials, providing direct visual evidence of their physical form.

Scanning Electron Microscopy (SEM) is widely used to investigate the surface topography and microstructure of materials derived from this compound. SEM analysis reveals details about particle shape, size distribution, and the degree of agglomeration. mdpi.com For example, studies on niobium pentoxide powders synthesized via sol-gel routes using alkoxide precursors show interconnected primary nanoparticles. researchgate.net

The morphology of the resulting material is highly dependent on the synthesis conditions. SEM images can show varied structures, from nanorods to cube-shaped grains or agglomerated nanoparticles. nih.govrsc.org In ceramics produced from potassium sodium niobate (KNN), SEM can reveal a bimodal microstructure with grains of different sizes. nih.gov This microstructural information is critical as it directly influences the material's physical and chemical properties.

Transmission Electron Microscopy (TEM) offers higher resolution than SEM, enabling the visualization of nanoscale features, internal structure, and precise particle size and shape. nih.gov For nanomaterials derived from this compound, TEM is indispensable for confirming their dimensions and morphology, such as the formation of nanowires or nanograins. researchgate.net

TEM analysis can also reveal important details about the material's crystallinity at the nanoscale. High-resolution TEM (HR-TEM) can visualize the crystal lattice fringes, confirming the crystalline nature of the nanoparticles. researchgate.netresearchgate.net Selected Area Electron Diffraction (SAED) patterns obtained during TEM analysis provide crystallographic information that complements XRD data, confirming the phase of individual nanoparticles.

Table 2: Morphological and Nanoscale Features Determined by Electron Microscopy

| Technique | Information Obtained | Typical Observations for Derived Niobium Materials |

|---|---|---|

| SEM | Surface topography, particle shape, grain size, agglomeration | Interconnected nanoparticles, cube-shaped grains, nanorods researchgate.netnih.govrsc.org |

| TEM | Nanoparticle size and shape, internal structure, crystallinity | Nanoparticles (7-35 nm), nanowires, lattice fringes in HR-TEM researchgate.netresearchgate.net |

Surface and Bulk Chemical Analysis

Determining the elemental composition and chemical states of the atoms at the surface and in the bulk of the material is crucial for understanding its properties and performance.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition, empirical formula, and chemical and electronic states of the elements within a material. For materials derived from this compound, XPS is particularly useful for analyzing the oxidation state of niobium. The Nb 3d region of the XPS spectrum shows characteristic binding energies for different oxidation states, such as Nb⁵⁺ in Nb₂O₅ and Nb⁴⁺ in NbO₂. researchgate.net Analysis of high-resolution XPS spectra can distinguish between various niobium oxides (Nb₂O₅, NbO₂, NbO), which is critical for understanding surface chemistry, especially in applications like catalysis and electronics. core.ac.ukcern.ch XPS can also detect surface contaminants, such as carbon, which may be present from the isopropoxide precursor or atmospheric exposure. core.ac.uk

Coupled with SEM, Energy-Dispersive X-ray Spectroscopy (EDX or EDS) provides elemental analysis of the material. oxinst.com The electron beam in the SEM excites atoms in the sample, causing them to emit characteristic X-rays. thermofisher.com The EDX detector measures the energy of these X-rays to identify the elements present. thermofisher.com This technique is used to confirm the presence of niobium, potassium, and oxygen in the synthesized material and to map their distribution across the sample's surface, ensuring compositional homogeneity. cern.ch

Table 3: Chemical Analysis Data for Niobium Oxides

| Technique | Measurement | Typical Values for Niobium Oxides |

|---|---|---|

| XPS | Nb 3d₅/₂ Binding Energy (Nb⁵⁺ in Nb₂O₅) | ~207.4 eV thermofisher.com |

| Nb 3d₃/₂ Binding Energy (Nb⁵⁺ in Nb₂O₅) | ~210.15 eV thermofisher.com | |

| EDX | Elemental Composition | Confirms presence of Nb, K, O cern.ch |

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within a material. For this compound, XPS is critical for verifying the presence of the constituent elements (Nb, K, O, C) and, most importantly, for confirming the +5 oxidation state of niobium.

In a typical analysis of a material derived from this compound, such as a thin film, the XPS survey scan would first confirm the presence of niobium, potassium, oxygen, and adventitious carbon. High-resolution scans of the specific elemental regions would then provide detailed chemical state information.

Niobium (Nb 3d): The high-resolution spectrum of the Nb 3d region is characterized by a spin-orbit doublet, Nb 3d₅/₂ and Nb 3d₃/₂. For niobium in the +5 oxidation state (Nb⁵⁺), as expected in this compound and its subsequent oxide derivatives like potassium niobate (KNbO₃), the Nb 3d₅/₂ peak is typically observed at a binding energy of approximately 207 eV. researchgate.net The corresponding Nb 3d₃/₂ peak appears at a higher binding energy. The presence of lower oxidation states, such as Nb⁴⁺ (NbO₂) or Nb²⁺ (NbO), would result in additional doublets at lower binding energies (e.g., ~205.8 eV for NbO₂ and ~204.3 eV for NbO). researchgate.net The absence of these lower energy peaks confirms the purity of the Nb⁵⁺ state.

Potassium (K 2p): The K 2p region also presents a spin-orbit doublet, K 2p₃/₂ and K 2p₁/₂. For potassium in its typical +1 ionic state within compounds, the K 2p₃/₂ peak is found at a binding energy of approximately 293 eV. researchgate.netthermofisher.com The presence of a single, well-defined doublet confirms the singular chemical environment of the potassium ions.

Oxygen (O 1s): The O 1s spectrum is often more complex. For a metal alkoxide, a primary peak corresponding to the oxygen in the isopropoxide ligand (M-O-C) would be expected. Upon hydrolysis and conversion to a metal oxide, this peak shifts to a lower binding energy, typically around 530-531 eV, which is characteristic of oxygen in a metal-oxide lattice. researchgate.net Higher binding energy shoulders or separate peaks may also appear due to surface contamination, such as adsorbed water or carbonates.

The quantitative analysis of the peak areas, corrected by relative sensitivity factors, allows for the determination of the elemental ratios, which can be used to verify the stoichiometry of the material, for instance, the K:Nb ratio in derived potassium niobate.

Table 1: Typical XPS Binding Energies for Elements in this compound-Derived Materials

| Element | Orbital | Binding Energy (eV) | Inferred Chemical State |

| Niobium | Nb 3d₅/₂ | ~207.7 | Nb⁵⁺ in a niobate structure researchgate.net |

| Potassium | K 2p₃/₂ | ~293.0 | K⁺ in an ionic compound researchgate.netthermofisher.com |

| Oxygen | O 1s | ~530.7 | O²⁻ in a metal-oxide lattice researchgate.net |

| Carbon | C 1s | ~284.8 | Adventitious Carbon (reference) |

Energy-Dispersive X-ray Spectroscopy (EDS) for Elemental Mapping

Energy-Dispersive X-ray Spectroscopy (EDS or EDX) is an analytical technique used for the elemental analysis of a sample. wikipedia.orglibretexts.org It is often coupled with Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM). When the electron beam of the microscope interacts with the sample, atoms are excited, leading to the emission of characteristic X-rays. The energy of these X-rays is specific to each element, allowing for their identification.

For materials synthesized from this compound, such as ceramic powders or films, EDS is invaluable for confirming the presence and distribution of the constituent elements. An EDS spectrum of a sample would show distinct peaks corresponding to the characteristic X-ray emission energies of Niobium (Nb), Potassium (K), Oxygen (O), and Carbon (C).

The primary utility of EDS in this context is elemental mapping. By scanning the electron beam across a selected area of the sample, an EDS map can be generated for each detected element. jeol.com This provides a visual representation of the spatial distribution of Nb, K, and O. In an ideal, homogeneous material like a well-formed potassium niobate ceramic, the elemental maps for niobium and potassium would show a uniform and overlapping distribution, confirming that the elements are intimately mixed at the microstructural level and have not segregated into separate phases. Any undissolved niobium-rich or potassium-rich regions would be clearly visible as areas of high intensity on their respective maps. researchgate.net This technique is crucial for assessing the quality and homogeneity of the final material derived from the bimetallic alkoxide precursor.

Table 2: Characteristic X-ray Emission Energies for EDS Analysis

| Element | Shell Transition | Energy (keV) |

| Carbon | Kα | 0.277 |

| Oxygen | Kα | 0.525 |

| Potassium | Kα | 3.313 |

| Niobium | Lα | 2.166 |

Thermal Analysis Techniques

Thermal analysis encompasses a group of techniques where a physical property of a substance is measured as a function of temperature while the substance is subjected to a controlled temperature program. For precursor compounds like this compound, these techniques are vital for understanding the transformation process from the molecular precursor to the final inorganic material.

Thermogravimetric Analysis (TGA) for Decomposition Pathways of Precursors and Gels

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is a fundamental tool for studying the decomposition pathways of metal alkoxide precursors.

A TGA experiment on this compound, or a sol-gel derived from it, would reveal a multi-step decomposition process.

Solvent Evaporation: The first weight loss, typically occurring at temperatures below 150°C, corresponds to the evaporation of residual solvent (e.g., isopropanol) or adsorbed water.

Ligand Decomposition: The subsequent, and most significant, weight loss occurs at higher temperatures, generally in the range of 200°C to 400°C. This stage involves the thermal decomposition of the isopropoxide ligands. This process can be complex, involving the breaking of C-O, C-C, and C-H bonds and the release of volatile organic fragments.

Formation of Final Oxide: Following the decomposition of the organic ligands, a stable plateau is reached at high temperatures (e.g., >500°C). The remaining mass corresponds to the inorganic residue, which in this case would be potassium niobate (KNbO₃). The experimental residual mass can be compared to the theoretical yield of KNbO₃ from the KNb(OPrⁱ)₆ precursor to confirm the stoichiometry of the decomposition reaction.

The precise temperatures and profiles of these decomposition steps are influenced by factors such as the heating rate and the analysis atmosphere (e.g., inert nitrogen or oxidative air). The TGA curve provides critical information for determining appropriate calcination temperatures required to fully convert the precursor into the desired crystalline oxide phase without residual organic content.

Table 3: Hypothetical TGA Decomposition Stages for this compound Gel

| Temperature Range (°C) | Process | Expected Weight Loss |

| 25 - 150 | Desolvation (loss of isopropanol/water) | Variable |

| 150 - 450 | Decomposition of isopropoxide ligands | Significant |

| > 450 | Formation of stable KNbO₃ residue | Plateau (no further loss) |

Solution-Phase Characterization

Understanding the nature of a precursor in solution is crucial for controlling hydrolysis and condensation reactions in sol-gel processes. The degree of aggregation and the effective molecular weight of the precursor can significantly influence the structure and properties of the resulting gel and final ceramic material.

Molecular Weight Determinations and Aggregation Studies

Metal alkoxides, including those of niobium, rarely exist as simple monomers in solution. They have a strong tendency to associate into oligomeric species through the formation of bridging alkoxide groups. This behavior is driven by the desire of the electropositive metal center to expand its coordination sphere. Niobium(V) alkoxides, for instance, are known to form dimeric structures, [Nb₂(OR)₁₀], in the solid state and in non-coordinating solvents.

For a bimetallic alkoxide like this compound, KNb(OPrⁱ)₆, the structure in solution is likely to be complex. While it can be represented as a monomeric salt-like structure [K]⁺[Nb(OPrⁱ)₆]⁻, aggregation into larger, more complex structures is possible.

Determining the actual molecular weight in solution requires techniques that measure colligative properties, such as:

Cryoscopy: Freezing point depression.

Ebulliometry: Boiling point elevation.

These methods allow for the calculation of the "degree of association" (n), which is the ratio of the experimentally determined molecular weight to the formula weight of the monomer. For many metal alkoxides, 'n' is often found to be between 1.5 and 4, indicating the presence of dimers, trimers, or tetramers in equilibrium. While specific studies on this compound are not widely reported, it is reasonable to infer from the behavior of related niobium alkoxides that it does not exist solely as a monomer in solution. These aggregation studies are critical for developing reproducible sol-gel synthesis routes, as the nature of the precursor species in solution directly impacts the kinetics of gelation and the microstructure of the final oxide product.

Reaction Mechanisms and Chemical Transformations Involving Niobium Potassium Isopropoxide

Hydrolysis and Condensation Mechanisms in Alkoxide Systems

The transformation of niobium potassium isopropoxide from a molecular precursor to a solid-state oxide network is governed by hydrolysis and condensation reactions. This process, central to sol-gel chemistry, involves the reaction of the alkoxide with water, leading to the formation of hydroxylated intermediates that subsequently condense to form niobium-oxygen-niobium (Nb-O-Nb) linkages.

The general scheme for the hydrolysis of a metal alkoxide involves the nucleophilic substitution of an alkoxy group (⁻OR) with a hydroxyl group (⁻OH) from water: M(OR)ₓ + H₂O → M(OR)ₓ₋₁(OH) + ROH

This is followed by condensation, which can occur via two primary pathways:

Oxolation: M-OH + M-OR → M-O-M + ROH

Olation: M-OH + M-OH → M-O-M + H₂O

These reactions build up a polymeric gel network that serves as the backbone for the final oxide material. nih.govdtic.mil

The stoichiometry of water in the hydrolysis reaction is a critical parameter that significantly influences the kinetics of gelation and the composition of the resulting product. Studies on related potassium niobium alkoxide systems, such as potassium-niobium ethoxide (KNb(OC₂H₅)₆) and propoxide (KNb(OC₃H₇)₆), demonstrate that precise control of the water-to-alkoxide molar ratio is essential for forming phase-pure KNbO₃. lookchem.com

When high concentrations of water (e.g., molar ratios of water to alkoxide from 6:1) are used, the hydrolysis and condensation reactions proceed rapidly, leading to the precipitation of particles. However, these particles are often potassium-deficient. Subsequent heat treatment (calcination) of these precipitates results in a multiphase material containing not only the desired KNbO₃ but also various potassium-deficient oxide phases. lookchem.com

To achieve a single-phase KNbO₃ product, the hydrolysis must be controlled. This is typically achieved by using a much lower water concentration. Research has shown that a water-to-alkoxide molar ratio of 1:1 is effective. lookchem.com At this controlled rate, the hydrolysis and condensation reactions proceed more slowly, allowing for the formation of a homogeneous gel network that retains the correct K:Nb stoichiometry. This controlled approach prevents the preferential leaching of the more soluble potassium species and ensures the formation of single-phase KNbO₃ upon calcination at lower temperatures. lookchem.com

Table 1: Effect of Water Content on the Hydrolysis of Potassium Niobium Alkoxides

| Alkoxide Precursor | Water:Alkoxide Molar Ratio | Hydrolysis Condition | Resulting Product after Calcination |

|---|---|---|---|

| KNb(OC₂H₅)₆ / Ethanol (B145695) | > 1 | Rapid addition | Multiphase (KNbO₃ and K-deficient oxides) |

| KNb(OC₂H₅)₆ / Ethanol | 1 | Controlled addition (as water/methanol) | Single-phase KNbO₃ |

| KNb(OC₃H₇)₆ / Propanol | > 1 | Rapid addition | Multiphase (KNbO₃ and K-deficient oxides) |

Data sourced from studies on potassium-niobium ethoxide and propoxide precursors. lookchem.com

The rates of hydrolysis and condensation can be significantly altered by the presence of acid or base catalysts. unm.edunih.gov The mechanisms of catalysis are distinct for acidic and basic conditions and lead to different gel structures.

Acid Catalysis: Under acidic conditions, an alkoxide oxygen is first protonated in a rapid equilibrium step. This protonation makes the alkoxy group a better leaving group, facilitating nucleophilic attack by water on the positively polarized metal center. unm.edu The hydrolysis reaction is generally fast, while the subsequent condensation reactions are slower. This leads to the formation of weakly branched, polymer-like gel networks. researchgate.net In the synthesis of niobium pentoxide gels from niobium pentaethoxide, hydrochloric acid (HCl) has been used as a "deflocculating agent," which is essential to prevent the immediate precipitation of niobium hydroxide (B78521) upon water addition, thereby enabling the formation of a clear, homogeneous sol. core.ac.uk

Base Catalysis: Under basic conditions, the catalyst (e.g., NH₄OH) generates hydroxide ions (OH⁻), which are strong nucleophiles. The reaction proceeds via the direct nucleophilic attack of OH⁻ on the niobium center. unm.edunih.gov Furthermore, the base deprotonates water molecules, increasing the concentration of OH⁻, and also deprotonates the resulting M-OH groups to form more reactive M-O⁻ species. These anionic species readily react with neutral M-OR or M-OH groups. This process typically results in faster condensation rates and leads to the formation of highly branched, dense, particle-like clusters that aggregate into the gel network. unm.edu

The choice of catalyst, therefore, provides a method to control the morphology of the resulting oxide material at the nanoscale.

Ligand Exchange and Alcoholysis Reactions

Beyond hydrolysis, niobium alkoxides readily undergo ligand exchange and alcoholysis reactions. These transformations are important for modifying the precursor's reactivity, solubility, and volatility, as well as for synthesizing new niobium complexes.

Alcoholysis, or alcohol exchange, is a reaction where the alkoxy groups of a metal alkoxide are exchanged with those of a different alcohol (R'OH). The reaction is typically reversible and driven to completion by using the exchanging alcohol as the solvent.

M(OR)ₙ + x R'OH ⇌ M(OR)ₙ₋ₓ(OR')ₓ + x ROH

This reaction is useful for synthesizing alkoxides with more sterically demanding ligands, which can reduce the reactivity of the metal center toward hydrolysis and condensation. For instance, a more sterically hindered analogue of niobium(V) ethoxide was synthesized via an alcoholysis exchange reaction. acs.org

The mechanism for alcohol exchange in niobium alkoxides likely proceeds through an associative pathway. This involves the coordination of the incoming alcohol molecule to the niobium center, forming an intermediate species with an increased coordination number. acs.org This is followed by a proton transfer from the coordinated alcohol to one of the existing alkoxy ligands, which then departs as an alcohol molecule. Studies on the exchange of methoxo groups in niobium pentamethoxide dimers have shown that the exchange between terminal and bridging groups is rapid in solution, occurring through independent intermolecular processes. researchgate.net

This compound is a bimetallic alkoxide, often referred to as a "single-source precursor," which is advantageous for depositing thin films of multicomponent oxides like KNbO₃. Using a single-source precursor that contains both potassium and niobium in the correct stoichiometric ratio can overcome issues of differential hydrolysis rates and phase segregation that often occur when using a mixture of individual metal alkoxides. scispace.comacs.org

During multicomponent film deposition via methods like chemical solution deposition (CSD) or metal-organic chemical vapor deposition (MOCVD), the precursor undergoes thermal decomposition and interfacial reactions on the substrate surface. The bimetallic nature of this compound ensures that the potassium and niobium atoms are intimately mixed at the molecular level. scispace.com

Upon heating or controlled exposure to an oxygen source (like water vapor or air) at the substrate interface, the isopropoxide ligands are removed through a combination of hydrolysis, condensation, and thermolysis reactions. The pre-existing K-O-Nb linkages in the precursor solution or during the initial stages of gel formation can facilitate the formation of the desired crystalline KNbO₃ phase at lower temperatures compared to traditional solid-state reaction methods. The use of such heterometallic precursors is a key strategy in producing homogeneous bimetallic oxide films with controlled stoichiometry and microstructure. nih.govrsc.org

Coordination Chemistry and Adduct Formation

The niobium atom in alkoxide compounds is electrophilic and can expand its coordination sphere to accommodate additional ligands, leading to the formation of adducts and more complex coordination compounds. Niobium(V) alkoxides like niobium pentamethoxide and pentaethoxide exist as dimers, [Nb(OR)₅]₂, in the solid state, where two niobium centers are bridged by two alkoxy groups, resulting in six-coordinate niobium atoms. mocvd-precursor-encyclopedia.de

For this compound, the structure likely involves a complex arrangement where the potassium ion is coordinated by the oxygen atoms of the isopropoxide ligands bound to the niobium center. The synthesis of related compounds like KNb(OC₂H₅)₆ suggests that the niobium atom can achieve a coordination number of six or higher. lookchem.com The presence of the alkali metal can influence the structure and reactivity of the niobium alkoxide cluster.

Niobium alkoxides can also react with Lewis bases, such as pyridine (B92270) or other N-donor ligands, to form stable, monomeric adducts. mocvd-precursor-encyclopedia.de For example, monomeric octahedral niobium pentakis-neopentoxide adducts with pyridine-type ligands have been synthesized. The formation of these adducts can enhance the thermal and chemical stability of the precursor compared to the parent dimeric alkoxide. mocvd-precursor-encyclopedia.de Similarly, niobium pentahalides are known to form coordination adducts with dialkoxyalkanes. nih.gov This tendency for adduct formation suggests that this compound can interact with solvents or other ligands in solution, which can in turn modify its solubility and reactivity in hydrolysis and condensation processes.

Table 2: List of Chemical Compounds

| Compound Name | Chemical Formula |

|---|---|

| This compound | KNb(OCH(CH₃)₂)₆ (representative) |

| Potassium niobate | KNbO₃ |

| Niobium(V) ethoxide | Nb(OC₂H₅)₅ |

| Niobium(V) isopropoxide | Nb(OCH(CH₃)₂)₅ |

| Niobium(V) methoxide | Nb(OCH₃)₅ |

| Niobium pentoxide | Nb₂O₅ |

| Potassium-niobium ethoxide | KNb(OC₂H₅)₆ |

| Potassium-niobium propoxide | KNb(OC₃H₇)₆ |

| Hydrochloric acid | HCl |

| Ammonium hydroxide | NH₄OH |

Formation of Heterobimetallic Complexes

Niobium alkoxides, such as the isopropoxide derivative, are valuable synthons for constructing heterobimetallic complexes. These molecules, containing two different metal centers, are of significant interest for their potential synergistic effects in catalysis and materials science. The formation of these complexes often involves the reaction of the niobium alkoxide with another metal salt or complex, leading to bridged structures.

The assembly of such complexes is a stepwise process. nih.gov Typically, a monomeric synthon is first prepared, which can then react with a second, different metal complex. nih.gov For instance, research into heterometallic lithium niobium complexes has demonstrated the synthesis of compounds like LiNbO(O-2,6-PhMe₂)₄·3THF. researchgate.net While specific studies detailing the use of this compound in these syntheses are not prevalent, the general reactivity of niobium alkoxides suggests their utility as precursors. The isopropoxide ligands can be substituted or can act as bridging ligands between the niobium and a second metal atom, facilitating the formation of a stable bimetallic core. The precise architecture of the resulting complex is influenced by the choice of metals, the stoichiometry of the reactants, and the reaction conditions.

Table 1: Examples of Heterometallic Niobium Complexes

| Complex | Precursors | Structural Features |

| LiNbO(O-2,6-PhMe₂)₄·3THF | Niobium alkoxide and Lithium source | Bimetallic oxo-alkoxide complex |

| [(TMTACN)MII–(μ-OH)–FeIIIpoat]OTf | K[FeIIIpoat(OH)] and [MII(TMTACN)]2+ | Hydroxido-bridged Fe-M core (M=Zn, Cu, Ni) nih.gov |

Ligand Coordination Dynamics (e.g., ε-Caprolactone)

The coordination of organic molecules to the niobium center is a fundamental step in many of its catalytic applications. A well-studied example is the interaction of niobium(V) alkoxide complexes with ε-caprolactone, which provides insight into the mechanism of ring-opening polymerization (ROP). bath.ac.ukacs.org

Researchers have successfully synthesized and characterized a monometallic cationic niobium(V) ε-caprolactone adduct. nih.govnih.gov This complex is significant because it represents a stable species where an intact lactone monomer and a functional ROP-initiating group (the alkoxide) are simultaneously coordinated to the metal center. bath.ac.ukacs.org This observation provides direct evidence for the coordination-insertion mechanism. nih.gov

The process is understood to proceed as follows:

Coordination: The carbonyl oxygen of the ε-caprolactone monomer coordinates to the electrophilic niobium(V) center.

Nucleophilic Attack: The alkoxide ligand on the niobium center performs a nucleophilic attack on the activated carbonyl carbon of the coordinated lactone.

Ring Opening: This attack leads to the cleavage of the acyl-oxygen bond of the lactone ring, which opens up and inserts into the niobium-alkoxide bond.

Chain Propagation: The newly formed alkoxide can then coordinate and react with another monomer, propagating the polymer chain.

This immortal solution-state ROP is confirmed through experimental studies and supported by computational data. bath.ac.uknih.gov Natural bond orbital calculations have suggested that the polymerization may require an isomerization step at the metal center, involving the positions of the growing polymer chain and the incoming monomer. nih.gov

Oxidative Pathways and Stability Considerations

The stability of this compound is a critical factor in its handling and application. Like many metal alkoxides, it is sensitive to moisture, readily hydrolyzing to form niobium oxides and isopropanol (B130326).

The stability of niobium-based materials in corrosive environments is often dependent on the formation of a passivating oxide layer. niobium.tech The thermal stability of niobium alkoxide complexes can be enhanced by the introduction of chelating bidentate ligands, which create more stable, monomeric complexes with increased volatility. researchgate.net

Mechanistic Insights into Catalytic Roles

Niobium compounds are recognized for their versatility in catalysis, often stemming from the acidic nature of the niobium(V) center.

The niobium(V) center in an isopropoxide environment is electron-deficient and can function as a Lewis acid, accepting electron pairs from donor molecules. This Lewis acidity is central to its catalytic activity. Hydrated niobium pentoxide (Nb₂O₅·nH₂O), also known as niobic acid, possesses both Brønsted and Lewis acid sites. uu.nl The Lewis acid sites are attributed to coordinatively unsaturated Nb atoms on the surface. lehigh.edu

A key feature of niobium-based Lewis acids is their tolerance to water. researchgate.net While many Lewis acids are deactivated by water, niobic acid can maintain its catalytic activity in aqueous media. researchgate.net This property is highly valuable for reactions involving biomass or other water-containing feedstocks. mdpi.com The Lewis acidity of niobium oxides allows them to activate C=O bonds without strongly adsorbing basic molecules, which can act as inhibitors for other catalysts. researchgate.net This unique behavior makes niobium catalysts effective for reactions like the dehydration of glucose and the synthesis of dimethyl ether. uu.nlmdpi.com

The catalytic properties of niobium compounds are applied in a wide range of organic transformations. Niobium pentachloride (NbCl₅) is a well-known Lewis acid catalyst used in Diels-Alder and Mannich-type reactions. researchgate.net

Niobium-based solid acids, such as niobium phosphate (B84403) and hydrated niobium pentoxide, are effective for various acid-catalyzed reactions, including the conversion of biomass. uu.nlmdpi.com They have shown exceptional performance and stability, particularly when water is present in the reaction system. uu.nl

Specific examples of catalytic applications include:

Ring-Opening Polymerization: As detailed in section 4.3.2, niobium alkoxides are effective initiators for the ROP of cyclic esters like ε-caprolactone. acs.org

Oxidation Reactions: Niobium catalysts, including Nb₂O₅, have been studied for the regioselective oxidation of organic molecules like geraniol (B1671447) using hydrogen peroxide. researchgate.net

Esterification: Niobium oxide has been used as a catalyst for the esterification of fatty acids to produce biodiesel. researchgate.net

Dehydration Reactions: The Lewis acidic nature of niobium catalysts makes them suitable for dehydration reactions, such as the conversion of glucose to 5-(hydroxymethyl)furfural (HMF). mdpi.com

The catalytic activity often depends on the specific form of the niobium compound, with factors like crystallinity, surface area, and the nature of the support material playing crucial roles. niobium.technih.gov

Applications in the Fabrication of Advanced Niobium Based Functional Materials

Thin Film Deposition Technologies

The molecular structure of niobium potassium isopropoxide makes it an ideal candidate for thin-film deposition techniques that require precise control over composition and structure at the atomic or molecular level. These methods are foundational to the development of microelectromechanical systems (MEMS), sensors, and other electronic components.

Chemical Solution Deposition (CSD) and Sol-Gel Routes for Oxide Films

Chemical Solution Deposition (CSD) and the closely related sol-gel method are versatile, low-cost techniques for producing high-quality oxide films. acs.org These methods involve the deposition of a precursor solution (the "sol") onto a substrate, which is then thermally treated to form a dense, crystalline film (the "gel"). The primary advantages of CSD include excellent control over chemical stoichiometry, the ability to coat large and complex surfaces, and lower processing temperatures compared to many physical deposition methods. google.com this compound, often in conjunction with other metal alkoxides, is a key ingredient in these precursor solutions.

Potassium niobate (KNbO₃) is a lead-free ferroelectric material with significant potential for applications in nonlinear optics, piezoelectric devices, and memory storage. The sol-gel process is a widely used method for preparing KNbO₃ thin films. saske.skresearchgate.net In a typical synthesis, a precursor solution is prepared by reacting potassium and niobium alkoxides. For instance, a double alkoxide solution can be formulated through the hydrolysis and condensation reactions between different metal alkoxides. cambridge.org

The process generally involves dissolving a potassium precursor, such as potassium acetate, and a niobium precursor in a suitable solvent like 2-methoxyethanol. The solution is then deposited onto a substrate, commonly platinized silicon (Pt/SiO₂/Si) or platinized alumina (B75360) (Pt/Al₂O₃), using a technique like spin-coating. saske.skresearchgate.net This is followed by a pyrolysis step to remove organic components and a final annealing or sintering stage at elevated temperatures (e.g., 650°C) to crystallize the film into the desired perovskite KNbO₃ phase. saske.skresearchgate.net The quality and properties of the resulting film are highly dependent on the processing parameters, including the composition of the precursor solution, the annealing temperature, and the type of substrate used. researchgate.net

Potassium sodium niobate ((K,Na)NbO₃ or KNN) has emerged as a leading lead-free alternative to lead zirconate titanate (PZT) for piezoelectric applications, owing to its strong piezoelectric properties and high Curie temperature. bohrium.com The sol-gel method is an effective route for synthesizing KNN thin films, offering precise control over the crucial K/Na ratio. acs.orggoogle.com

The synthesis of KNN films via CSD typically involves starting materials like sodium and potassium ethoxides or acetates, which are dissolved in a solvent such as 2-methoxyethanol. bohrium.comwikimedia.org A niobium alkoxide, like niobium pentaethoxide, is then added to achieve the desired stoichiometry. bohrium.com The solution is spin-coated onto a substrate and subjected to a series of heat treatments, including drying, pyrolysis, and final annealing, to promote crystallization into the perovskite phase. psu.edu Researchers have successfully fabricated highly oriented KNN thin films on various substrates, demonstrating the capability of CSD to produce films with tailored structural properties for enhanced performance. researchgate.net

Table 1: Comparison of Sol-Gel Processing Parameters for KNbO₃ and KNN Thin Films

| Parameter | Potassium Niobate (KNbO₃) | Potassium Sodium Niobate (KNN) |

| Potassium Precursor | Potassium Acetate, Potassium Ethoxide | Potassium Acetate, Potassium Ethoxide |

| Sodium Precursor | N/A | Sodium Acetate, Sodium Ethoxide |

| Niobium Precursor | Niobium Pentaethoxide, Polymeric Nb-tartarate complex | Niobium Pentaethoxide, Niobium Oxalate |

| Typical Solvent | 2-Methoxyethanol, n-propanol | 2-Methoxyethanol, Acetic Anhydride |

| Common Substrates | Pt/Al₂O₃, Pt/SiO₂/Si, MgO | Pt/Ti/SiO₂/Si, SrTiO₃, MgO |

| Deposition Method | Spin-coating | Spin-coating |

| Annealing Temp. | ~650°C | 500°C - 750°C |

A significant challenge in the fabrication of alkali niobate thin films like KNbO₃ and KNN via CSD is controlling the stoichiometry, particularly due to the high volatility of potassium and sodium at elevated processing temperatures. utwente.nlresearchgate.net This alkali loss often leads to the formation of undesirable, non-ferroelectric secondary phases, most commonly the potassium-deficient pyrochlore (B1171951) phase K₄Nb₆O₁₇. psu.edunih.gov

To counteract this issue, a common strategy is to introduce an excess of alkali metals (typically 10-25 mol%) into the precursor solution. wikimedia.org This compensates for the anticipated loss during annealing and promotes the formation of the pure perovskite phase. The optimization of thermal processing, including the pyrolysis and annealing temperatures and ramp rates, is also crucial for controlling phase purity. bohrium.com For example, rapid thermal annealing can help to minimize alkali volatilization. Furthermore, the choice of complexing agents and solvents in the precursor solution can influence the decomposition pathway and suppress the nucleation of secondary phases, leading to phase-pure KNN films. nih.gov

Atomic Layer Deposition (ALD) for Conformal Coatings

Atomic Layer Deposition (ALD) is a sophisticated thin-film deposition technique based on sequential, self-limiting surface chemical reactions. nih.gov ALD is renowned for its ability to produce films with exceptional conformality, precise thickness control at the atomic level, and high uniformity over large areas, even on complex, high-aspect-ratio structures. nih.govjacow.org The process involves alternately pulsing precursor vapors and a reactant gas into a reaction chamber, with each pulse being self-terminating, which allows for layer-by-layer film growth. nih.gov

The development of ALD processes for potassium-containing multicomponent oxides like KNbO₃ requires suitable volatile precursors for each element. While various niobium precursors for ALD are known, finding thermally stable and reactive potassium precursors has been a challenge. jacow.orggoogle.com

Recent research has demonstrated the feasibility of depositing thin films of potassium oxide using ALD. rsc.org For instance, potassium tert-butoxide has shown promise as a viable precursor, exhibiting self-limiting growth in a deposition temperature window of 225 to 300 °C. rsc.org The design of an ALD process for a material like KNbO₃ would involve the sequential pulsing of the potassium precursor, the niobium precursor, and an oxidant such as water or ozone. The precise timing, temperature, and pressure of each pulse must be carefully controlled to achieve the desired stoichiometry and film properties. The self-limiting nature of ALD helps in achieving precise composition control, which is critical for the functional properties of complex oxides.

Table 2: Key Characteristics of Deposition Techniques

| Feature | Chemical Solution Deposition (CSD) / Sol-Gel | Atomic Layer Deposition (ALD) |

| Film Growth Mechanism | Solution-based, crystallization via heat treatment | Sequential, self-limiting surface reactions |

| Thickness Control | Good (nanometer to micron scale) | Excellent (atomic/sub-nanometer precision) |

| Conformality | Limited on complex topographies | Excellent, highly conformal |

| Stoichiometry Control | Good, but challenged by alkali volatility | Excellent, inherent to the process |

| Processing Temperature | Relatively low, but high-temp anneal needed | Generally low to moderate |

| Cost & Scalability | Low cost, easily scalable to large areas | Higher equipment cost, slower deposition rate |

Metalorganic Chemical Vapor Deposition (MOCVD) for Epitaxial Growth

MOCVD is a powerful technique for the deposition of high-quality single-crystal thin films. The choice of precursor is critical in MOCVD to ensure sufficient volatility, stability, and clean decomposition.

Potassium niobate (KNbO₃) is a ferroelectric material with significant potential for applications in nonlinear optics and surface acoustic wave devices. msu.ruresearchgate.net The fabrication of high-quality, epitaxial KNbO₃ thin films is essential for realizing these applications. MOCVD using alkoxide-based precursors has been a successful approach for this purpose.

In early work, single-source powder flash evaporation MOCVD was used to grow epitaxial KNbO₃ films for the first time. msu.ru This method utilized potassium tert-butoxide and a niobium heteroligand complex, Nb(OiPr)₄(thd), as volatile metal-organic precursors. msu.ru The resulting microstructure of the films was found to be dependent on the substrate (MgO or SrTiO₃) and the deposition temperature. msu.ruresearchgate.net One of the challenges in the MOCVD of KNbO₃ is achieving the correct cation stoichiometry, as potassium can be volatile at typical deposition temperatures. msu.ru A post-deposition annealing step with a KNbO₃/K₃NbO₄ powder mixture has been proposed to adjust the potassium content in deficient films. msu.ruresearchgate.net

The use of tailored metal-alkoxide precursor solutions is crucial for obtaining highly oriented films. For the related material (K,Na)NbO₃ (KNN), chemical solution deposition has been successful in producing films with a preferred (100) orientation on Pt(100)/MgO(100) substrates. researchgate.net The precursor in this case consists of complex metal alkoxides of potassium and sodium hexaalkoxy niobates. researchgate.net This highlights the importance of the precursor chemistry in dictating the crystallographic orientation of the resulting film.

The following table summarizes key findings in the MOCVD of KNbO₃ films.

| Precursors | Substrate | Key Findings |

| Potassium tert-butoxide, Nb(OiPr)₄(thd) | MgO, SrTiO₃ | First successful growth of epitaxial KNbO₃ films by single-source powder flash evaporation MOCVD. msu.ru |

| Complex metal alkoxides of K, Na, and Nb | Pt(100)/MgO(100) | Synthesis of highly oriented (100) K₀.₅Na₀.₅NbO₃ thin films. researchgate.net |

Synthesis of Niobium Oxide Nanomaterials and Porous Structures

This compound is also a valuable precursor for the synthesis of niobium oxide nanomaterials and porous structures through solution-based methods like the sol-gel process. This approach offers control over the material's morphology, particle size, and crystalline phase.

Mesoporous Niobium Pentoxide (Nb₂O₅) Synthesis

Mesoporous materials are characterized by having pores with diameters between 2 and 50 nanometers. These materials are of great interest for applications in catalysis, sensing, and energy storage due to their high surface area. The sol-gel technique is a common method for preparing mesoporous niobium pentoxide. mdpi.com While specific use of this compound is not detailed, the synthesis of mesoporous T-Nb₂O₅ nanoparticles has been achieved by heating a peroxo niobic acid sol. mdpi.com This method resulted in a material with a high specific surface area of approximately 65 m²/g. mdpi.com

Generally, the synthesis of mesoporous metal oxides via sol-gel involves the hydrolysis and condensation of a metal alkoxide precursor in the presence of a structure-directing agent, such as a surfactant or a block copolymer. The choice of precursor and reaction conditions can influence the final pore structure and surface area of the material.

Nanoparticle Fabrication from Alkoxide Precursors

The sol-gel method is a versatile "wet chemical" process for producing metal oxide nanoparticles, including Nb₂O₅. researchgate.netresearchgate.net This bottom-up approach involves the hydrolysis and polycondensation of a metal alkoxide precursor dissolved in an organic solvent to form a colloidal suspension, or "sol". researchgate.net This sol then evolves into a "gel," which is a continuous solid network. researchgate.netresearchgate.net Subsequent drying and calcination of the gel yield the desired oxide nanoparticles. researchgate.netresearchgate.net

Using niobium pentachloride, which is first converted to niobium ethoxide, nanosized niobium oxide powders with particle sizes of approximately 20 nm have been synthesized. nih.gov This highlights the utility of alkoxide precursors in controlling particle size at the nanoscale. The sol-gel method allows for the synthesis of nanoparticles with high purity, fine particle size, and controlled porosity. researchgate.net

Control of Crystalline Phases (e.g., Orthorhombic, Hexagonal Nb₂O₅)

Niobium pentoxide exists in several crystalline polymorphs, with the most common being the pseudohexagonal (TT), orthorhombic (T), and monoclinic (H) phases. scielo.br The specific crystalline phase obtained is highly dependent on the synthesis method and, crucially, the subsequent heat treatment conditions. scielo.br

The sol-gel synthesis using alkoxide precursors typically yields an amorphous niobium oxide gel after drying at moderate temperatures. scielo.brnasa.gov Upon calcination, this amorphous material crystallizes into different phases depending on the temperature. For instance, amorphous niobium oxide derived from niobium pentaethoxide crystallizes into the low-temperature orthorhombic (T-Nb₂O₅) form at around 500 °C. nasa.gov Further heating to temperatures between 900 and 1000 °C can lead to an irreversible transformation to the high-temperature monoclinic (α-Nb₂O₅) phase. nasa.gov Another study showed that amorphous powders heated to 500 °C contained the pseudohexagonal (TT-Nb₂O₅) phase, which transformed to the orthorhombic (T-Nb₂O₅) phase at 650 °C. scielo.brscielo.br

The ability to control the crystalline phase is critical as the properties of Nb₂O₅ are strongly structure-dependent. For example, the orthorhombic phase of Nb₂O₅ is known to have two-dimensional Li-ion transport pathways, making it a promising material for high-rate lithium-ion batteries. nih.gov

The following table outlines the typical temperature ranges for obtaining different crystalline phases of Nb₂O₅ from alkoxide-derived amorphous precursors.

| Crystalline Phase | Typical Calcination Temperature (°C) |

| Pseudohexagonal (TT-Nb₂O₅) | ~500 |

| Orthorhombic (T-Nb₂O₅) | 500 - 650 |

| Monoclinic (H- or α-Nb₂O₅) | > 900 |

Nanofiber Synthesis (e.g., KNN Nanofibers by Electrospinning)

The fabrication of one-dimensional nanostructures, such as nanofibers, has garnered significant attention due to their unique properties and potential applications in sensors, actuators, and energy harvesting devices. Electrospinning is a versatile technique used to produce continuous nanofibers from a polymer solution. In the context of functional ceramics, a sol-gel solution containing the metal precursors is often mixed with a polymer to provide the necessary viscosity for the electrospinning process.

While direct research on this compound for this specific application is limited, the synthesis of potassium sodium niobate ((K,Na)NbO3 or KNN) nanofibers is well-documented using related alkoxide precursors. For instance, niobium ethoxide is a commonly used niobium source. plu.mxacs.org In a typical process, potassium and sodium acetates are dissolved in a solvent, followed by the addition of the niobium alkoxide precursor. This solution is then mixed with a polymer, such as polyvinylpyrrolidone (B124986) (PVP), to create the spinning dope. During electrospinning, a high voltage is applied to the solution, causing a jet to be ejected, which solidifies into nanofibers upon solvent evaporation. Subsequent heat treatment is performed to remove the polymer and crystallize the KNN perovskite phase. The use of an alkoxide precursor like this compound would theoretically offer a direct route to incorporating both potassium and niobium into the sol-gel system, potentially simplifying the precursor chemistry.

Development of Complex Oxide Systems

This compound is a valuable precursor for creating complex oxide systems, which are materials containing multiple different metal cations in a specific crystal structure. These materials often exhibit unique electronic, optical, and magnetic properties that are not present in their simpler constituent oxides. The use of alkoxide-based precursors in sol-gel synthesis facilitates the atomic-level mixing of the constituent metals, leading to the formation of phase-pure complex oxides at lower temperatures compared to traditional solid-state reaction methods.

Growing environmental concerns have driven research into lead-free alternatives to lead-based piezoelectric materials like lead zirconate titanate (PZT). Potassium sodium niobate (KNN) has emerged as a promising candidate due to its strong piezoelectric properties. nih.gov The synthesis of KNN often employs solution-based methods like sol-gel or hydrothermal synthesis to achieve high purity and controlled morphology. nih.govresearchgate.net

In these syntheses, niobium alkoxides are frequently used as the niobium source. For example, KNN powders can be synthesized using nanometric Nb2O5 and ethoxides of sodium and potassium processed in ethanol (B145695). plu.mx Similarly, potassium tantalate niobate (KTN), another important lead-free material, can be synthesized via a sol-gel route using metal alkoxides. researchgate.net Homogeneous KTN coating solutions are prepared from potassium ethoxide, tantalum ethoxide, and niobium ethoxide in absolute ethanol. researchgate.net The precursor solution is then processed to form powders or thin films, which crystallize into the desired perovskite structure upon heat treatment. researchgate.net The use of a double alkoxide like this compound could streamline this process by reducing the number of individual precursor chemicals required.

| Material | Synthesis Method | Precursors Mentioned | Key Findings |

| KNN | Colloidal Synthesis | Nanometric Nb2O5, Sodium Ethoxide, Potassium Ethoxide | Route based on nanometric Nb2O5 and ethoxides yields nanometric KNN powders (48 nm mean grain size). plu.mx |

| KNN | Hydrothermal | Nb2O5, KOH, NaOH | Phase-pure KNN can be achieved at ≥200°C. researchgate.net The process allows for predictable particle morphology. nih.gov |

| KTN | Sol-Gel | KOC2H5, Ta(OC2H5)5, Nb(OC2H5)5 | Precursor crystallizes to perovskite at ~750°C. Highly oriented films can be prepared on specific substrates. researchgate.net |

Potassium lithium niobate (KLN) is a ferroelectric material with a tungsten-bronze type structure, known for its excellent electro-optic and nonlinear optical properties. Sol-gel processing is an effective method for producing high-quality KLN thin films. Research has demonstrated the preparation of KLN films using metal ethoxides as the starting materials. spiedigitallibrary.org The process typically involves depositing the precursor solution onto a substrate using spin coating, followed by an annealing step to crystallize the film. spiedigitallibrary.org Studies have shown that polycrystalline KLN films with the desired tetragonal tungsten-bronze structure can be successfully formed on substrates like silicon and fused quartz. spiedigitallibrary.org The use of rapid thermal processing for annealing can help to avoid film cracking and result in nanostructured films with low surface roughness. spiedigitallibrary.org

The synthesis of related lithium niobate (LiNbO3) films also heavily relies on alkoxide precursors. fzu.czsfu.ca For instance, 2-methoxyethoxides of lithium and niobium are used to form precursor solutions for dip- or spin-coating. fzu.cz This highlights the versatility of alkoxide precursors in creating various niobate-based thin films for optical applications.

The properties of ferroelectric and piezoelectric materials can be significantly tailored by introducing dopants into their crystal structure. Niobium is a common dopant used to modify the electrical properties of materials such as lead magnesium niobate (PMN) and lead zirconate titanate (PZT), often referred to as PNZT when doped with niobium.

The gel-combustion method has been used to prepare lanthanum and niobium-doped PZT (PZTLN). nih.gov In this synthesis, a precursor sol is created from various metal salts and a peroxo-citrato-niobium complex, which can be derived from a niobium alkoxide. nih.gov The resulting gel undergoes an auto-combustion process to form a fine powder, which is then sintered to produce the final ceramic material. nih.gov The use of solution-based methods ensures a homogeneous distribution of the niobium dopant throughout the PZT matrix, which is crucial for achieving consistent and improved electrical properties. Similarly, sol-gel methods are employed for producing niobium-doped barium zirconate titanate-barium calcium titanate (Nb-BZT-BCT) thin films from precursor solutions. cetjournal.it

Inverted polymer and perovskite solar cells have shown great promise as next-generation photovoltaic technologies. frontiersin.orgcdmf.org.brnih.govresearchgate.net The electron transport layer (ETL) is a critical component in these devices, responsible for efficiently extracting electrons from the active layer and transporting them to the cathode. frontiersin.orgcdmf.org.brnih.govresearchgate.net Niobium pentoxide (Nb2O5) has emerged as a promising ETL material due to its high chemical stability, appropriate energy levels, and excellent optical transmittance. cdmf.org.brresearchgate.net

Solution-based methods, such as sol-gel spin coating, are often used to deposit thin films of Nb2O5. researchgate.netnii.ac.jp These methods typically start with a niobium alkoxide precursor, such as niobium pentaethoxide. nii.ac.jp The precursor is dissolved in a suitable solvent, and the resulting solution is spin-coated onto a substrate. A subsequent thermal treatment converts the precursor film into an amorphous or crystalline Nb2O5 layer. nii.ac.jp This low-temperature, solution-based approach is cost-effective and compatible with the fabrication of flexible solar cells. researchgate.net The properties of the resulting Nb2O5 film, and thus the performance of the solar cell, can be tuned by controlling the precursor solution and annealing conditions. researchgate.net

| Solar Cell Type | ETL Material | Precursor Type Mentioned | Key Performance Aspect |

| Inverted Polymer Solar Cells | Niobium Oxide (NbOx) | Niobium Pentaethoxide | NbOx layer acts as an electron collection and hole blocking layer, improving device performance and stability. nii.ac.jp |

| Planar Perovskite Solar Cells | Niobium Oxide (Nb2O5) | Niobium alkoxide (general) | Low-temperature solution-deposited Nb2O5 can serve as a cost-effective and efficient ETL, achieving high power conversion efficiencies. researchgate.net |

| Perovskite Solar Cells | Niobium Oxide (Nb2O5) | Not specified (reactive sputtering) | Nb2O5 is a promising stable ETL material; its combination with TiO2 can produce more stable devices with less hysteresis. frontiersin.orgcdmf.org.brnih.govresearchgate.net |

Niobium-based oxides are being extensively investigated as advanced anode materials for lithium-ion batteries (LIBs). magtech.com.cnnih.gov They offer several advantages over conventional graphite (B72142) anodes, including higher operating potentials that prevent the formation of lithium dendrites, leading to improved safety. nih.govsae.org Furthermore, their unique crystal structures can allow for fast lithium-ion diffusion, enabling high-rate charging and discharging capabilities. sae.orgneicorporation.com

Niobium alkoxides, such as niobium ethoxide, are valuable precursors for synthesizing these anode materials. nmmjx-dc.com They can be used in solvent-based coating solutions to create very thin, amorphous layers of Nb2O5 on other materials or to synthesize mixed-oxide anode materials like niobium titanium oxide and niobium tungsten oxide. nmmjx-dc.comcam.ac.uk The use of alkoxide precursors allows for the creation of nanostructured materials with high surface areas, which can enhance the electrochemical performance by providing shorter diffusion paths for lithium ions and a larger electrode-electrolyte interface. nmmjx-dc.com Various niobium-based oxides, including Nb2O5 and mixed oxides like TiNb2O7, are being explored for their potential to deliver high specific capacity and excellent cycle life. magtech.com.cn

| Anode Material | Precursor Type Mentioned | Application Benefit | Research Finding |

| Niobium Pentoxide (Nb2O5) | Niobium Ethoxide | Cathode coating, mixed oxide anodes | Forms thin, amorphous Nb2O5 layers; suitable for solvent-based coating solutions. nmmjx-dc.com |

| Niobium-based Oxides | General | High safety, excellent rate performance | High operating potential inhibits lithium dendrite formation. nih.gov |

| Niobium Tungsten Oxide | Not specified | High rate performance, long cycle life | Demonstrates highly stable cycling in full cells with commercial cathodes. cam.ac.uk |

| Niobium Nitride | Not specified | Ultra-stable for potassium-ion batteries | Shows 100% capacity retention after 2000 cycles in K-ion batteries. rsc.orgkaist.ac.kr |

Integration into Optical and Electro-Optical Devices

This compound serves as a critical precursor in the sol-gel synthesis of advanced niobium-based functional materials, particularly for optical and electro-optical applications. Its utility lies in enabling the formation of high-purity, homogenous niobate thin films and glasses at relatively low temperatures. These materials are integral to the fabrication of devices that manipulate light, owing to their significant nonlinear optical and luminescent properties.

Nonlinear Optical Properties of Niobate Thin Films

Niobate thin films, especially materials like lithium niobate (LiNbO₃), are renowned for their excellent nonlinear optical properties, making them essential for a wide range of photonic applications. researching.cn These films are frequently synthesized using sol-gel methods where precursors such as niobium alkoxides are fundamental. The resulting thin-film materials exhibit strong second-order nonlinearity, a wide transparency window, and a high refractive index, which are crucial for efficient nonlinear wave mixing and frequency conversion. sjtu.edu.cn

The integration of niobate thin films into photonic integrated circuits allows for the development of compact and efficient devices like optical modulators, frequency doublers, and optical parametric oscillators. researching.cnwikipedia.org The performance of these devices is directly linked to the material's nonlinear optical coefficients and its ability to maintain these properties in a thin-film format. Research into lithium niobate thin films, for instance, has demonstrated significant photorefractive effects and high diffraction efficiency, which can be harnessed for data storage applications. semanticscholar.org Doping these films with elements like iron can further enhance their photosensitivity and photorefractive properties. semanticscholar.orgkarazin.ua

The band gap and refractive index are critical parameters that influence the nonlinear optical behavior of these materials. Studies on lithium niobate crystals have quantified these properties, providing a basis for designing optical devices.

| Material | Band Gap (eV) | Refractive Index Range | Absorption Coefficient Range (mm⁻¹) |

|---|---|---|---|

| LiNbO₃ | 3.25–3.39 | 2.297–2.3182 | 0.32–2.06 |

| LiNbO₃:Fe | 3.04–3.17 | 2.3285–2.3561 | 2.03–6.68 |

The use of thin-film lithium niobate on insulator platforms takes advantage of a high refractive index contrast to create highly confined waveguides. sjtu.edu.cn This enhances the intensity of light within the waveguide, leading to significantly more efficient nonlinear optical processes compared to bulk materials. researching.cn

Luminescent Properties of Niobate Glasses

Niobium-containing glasses, synthesized from precursors like this compound, are effective host materials for rare-earth ions, leading to notable luminescent properties. The incorporation of niobium pentoxide (Nb₂O₅) into glass matrices, such as zinc borate (B1201080) glass, confers significant optical characteristics, including a high refractive index (n ≈ 2.4), transparency in the visible and near-infrared (NIR) regions, and low phonon energy. nih.gov These attributes are directly beneficial for enhancing the luminescence of doped rare-earth ions like Europium (Eu³⁺). nih.gov

The Nb⁵⁺ ions can modify the local environment around the rare-earth ions due to their high polarizability, which influences the radiative transition rates. nih.gov In Eu³⁺-doped niobium-modified zinc borate glasses, the introduction of Nb₂O₅ has been shown to increase the emission intensity. The strongest emission peak, located at 612 nm, corresponds to the forced electric dipole transition (⁵D₀ → ⁷F₂) of the Eu³⁺ ion, which is highly sensitive to changes in its local environment. nih.gov

Research has shown that the concentration of niobium has a direct impact on the luminescent output. An increase in Nb₂O₅ content up to a certain threshold enhances the emission intensity, after which concentration quenching may occur. nih.gov This demonstrates the critical role of niobium in optimizing the luminescent performance of the glass.

| Nb₂O₅ Concentration (mol%) | Relative Emission Intensity at 612 nm (Arbitrary Units) |

|---|---|

| 0 | Baseline |

| 1 | Increased |

| 3 | Maximum |